molecular formula C14H8Cl2N4O3S B12383605 Cxcl-cxcr1/2-IN-1

Cxcl-cxcr1/2-IN-1

Cat. No.: B12383605
M. Wt: 383.2 g/mol
InChI Key: FCQTYYYNDNQUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of Cxcl-cxcr1/2-IN-1 involves several steps. The synthetic route typically includes the following steps:

For industrial production, the compound is prepared in large batches following similar steps but scaled up to meet industrial demands. The storage method and period for the stock solution are crucial to maintain the compound’s stability. It is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month .

Chemical Reactions Analysis

Cxcl-cxcr1/2-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cxcl-cxcr1/2-IN-1 is unique in its potent inhibition of the ELR+CXCL-CXCR1/2 pathway. Similar compounds include:

This compound stands out due to its dual anticancer and anti-angiogenic activities, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C14H8Cl2N4O3S

Molecular Weight

383.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C14H8Cl2N4O3S/c15-7-3-8(16)5-9(4-7)17-13(21)19-14-18-11-2-1-10(20(22)23)6-12(11)24-14/h1-6H,(H2,17,18,19,21)

InChI Key

FCQTYYYNDNQUIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.